REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH2:6].Cl[C:9]1[C:14]([Cl:15])=[CH:13][CH:12]=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17]>C1(C)C=CC=CC=1>[Cl:15][C:14]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:16]([O-:18])=[O:17])[C:9]=1[NH:6][CH2:5][CH2:4][CH2:3][N:2]([CH3:7])[CH3:1]
|
Name
|
|
Quantity
|
5.125 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN)C
|
Name
|
|
Quantity
|
3.841 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 13.5 hours at 125° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with saturated sodium hydrogencarbonate aqueous solution and saturated brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue (4.881 g) was purified by silica gel column chromatography (silica gel 100 g, chloroform:methanol=1:0-50:1)
|
Reaction Time |
13.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)[N+](=O)[O-])NCCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |